molecular formula C10H13NO B15072103 (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol CAS No. 164347-51-7

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol

Cat. No.: B15072103
CAS No.: 164347-51-7
M. Wt: 163.22 g/mol
InChI Key: XRSKXRSFBQMVOK-VHSXEESVSA-N
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Description

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral amino alcohol featuring a bicyclic indenol scaffold. Its stereochemistry and functional groups make it valuable in asymmetric synthesis and pharmaceutical applications. The compound’s methylamino (-NHCH₃) and hydroxyl (-OH) groups at the 1R and 2S positions, respectively, contribute to its unique reactivity and ability to act as a ligand or chiral auxiliary .

Properties

CAS No.

164347-51-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol

InChI

InChI=1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1

InChI Key

XRSKXRSFBQMVOK-VHSXEESVSA-N

Isomeric SMILES

CN[C@H]1[C@H](CC2=CC=CC=C12)O

Canonical SMILES

CNC1C(CC2=CC=CC=C12)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Indanone Derivatives

A widely reported method involves reductive amination of 1-indanone with methylamine. This one-pot reaction proceeds via imine formation followed by reduction to install the methylamino group. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed for selective reduction.

Example Protocol :

  • Imine Formation : 1-Indanone (5.0 mmol) is reacted with methylamine (10 mmol) in methanol at 25°C for 12 hours.
  • Reduction : NaBH3CN (6.0 mmol) is added gradually at 0°C, and the mixture is stirred for 6 hours.
  • Workup : The product is extracted with ethyl acetate, dried over MgSO4, and purified via flash chromatography.

Yield : 65–78% (racemic mixture).

Stereochemical Control via Asymmetric Catalysis

To achieve the (1R,2S) configuration, chiral catalysts such as Rhodium-(R)-BINAP complexes induce enantioselectivity during hydrogenation. For instance, asymmetric hydrogenation of a ketone precursor using a chiral Ru catalyst achieves enantiomeric excess (ee) >90%.

Optimized Conditions :

  • Catalyst: RuCl2[(R)-BINAP] (1 mol%)
  • Pressure: 50 bar H2
  • Solvent: Ethanol
  • Temperature: 40°C
    Outcome : 82% yield, 94% ee.

Stepwise Synthesis and Intermediate Characterization

Intermediate 1: 1-Indanone

1-Indanone serves as the starting material for most routes. It is synthesized via Friedel-Crafts acylation of indane with acetyl chloride in the presence of AlCl3.

Procedure :

  • Indane (10 mmol) and acetyl chloride (12 mmol) are mixed in dichloromethane.
  • AlCl3 (15 mmol) is added slowly at 0°C, followed by stirring at 25°C for 24 hours.
    Yield : 85%.

Intermediate 2: (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol

The amino alcohol intermediate is prepared via enzymatic resolution or chiral auxiliary-assisted synthesis.

Enzymatic Resolution :

  • Racemic 1-amino-2-indanol is treated with Pseudomonas fluorescens lipase to hydrolyze the (1S,2R)-enantiomer selectively.
    Result : 45% yield, >99% ee for (1R,2S)-isomer.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors enhance reaction control and reduce byproducts:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 h 2 h
Yield 70% 88%
Enantiomeric Excess 90% 95%

Conditions :

  • Catalyst: Immobilized Ru-BINAP on silica gel
  • Residence Time: 30 minutes
  • Temperature: 50°C.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

  • 1-Indanone, methylamine hydrochloride, and NaBH4 are ball-milled for 4 hours.
    Yield : 68%, 92% ee.

Analytical Validation and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl3): δ 1.45 (s, 3H, CH3), 2.85–3.10 (m, 2H, CH2), 4.20 (dd, 1H, J = 8.5 Hz, OH), 7.20–7.35 (m, 4H, aromatic).
  • Chiral HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time = 12.3 min.

Purity Standards

Industrial batches must meet stringent criteria:

Parameter Specification
Chemical Purity ≥99.5%
Enantiomeric Excess ≥98%
Residual Solvents <0.1%

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, potentially leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets. It is known to facilitate the secretion of norepinephrine, a neurotransmitter involved in the “fight or flight” response. The compound’s effects are mediated through its binding to adrenergic receptors, leading to the activation of downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituents, stereochemistry, or ring systems (Table 1):

Compound Name Substituents/Modifications Stereochemistry Molecular Formula Key Applications/Findings References
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol -NHCH₃, -OH 1R,2S C₁₀H₁₃NO Potential chiral auxiliary, pharmaceutical salt formation
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol -NH₂, -OH 1S,2R C₉H₁₁NO Specific rotation [α]²⁰/D = -43° (MeOH); used in asymmetric catalysis
(1R,2S)-1-((2-Aminophenyl)amino)-2,3-dihydro-1H-inden-2-ol -NH(2-aminophenyl), -OH 1R,2S C₁₅H₁₅N₂O Intermediate in benzimidazolium salt synthesis for catalysis
(1S,2S)-2-Benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol Benzyl, indenyl groups 1S,2S C₂₅H₂₂O Structural analysis via X-ray/NMR; diastereomer separation
1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol hydrochloride Naphthalene ring system, -NH₂·HCl N/A C₁₀H₁₄NOCl Higher structural complexity; similarity score 0.93 vs. target

Table 1: Structural and functional comparisons of this compound with analogs.

Key Observations:
  • Stereochemical Impact: Enantiomers like (1S,2R)-1-Amino-2-indanol show opposing optical rotations, underscoring the role of configuration in physical properties .
  • Ring System Variations: Compounds with naphthalene or benzyl-substituted indenols exhibit distinct solubility and crystallinity profiles due to extended π-systems .
Key Observations:
  • Catalytic Methods: Borrowing hydrogen methylation () offers a scalable route for alkylation, suggesting adaptability for methylamino introduction.
  • Heavy Atom Incorporation : Brominated derivatives aid crystallography, a tactic useful for structural confirmation of the target compound .

Physicochemical and Functional Properties

  • Optical Activity: The (1S,2R)-enantiomer of 1-Amino-2-indanol has [α]²⁰/D = -43° (MeOH), while the (1R,2S)-methylamino analog likely exhibits distinct optical behavior due to substituent effects .
  • Thermal Stability: Methyl-substituted indenols (e.g., (1R,2S,3S)-1,3-Dimethyl-2-indanol) show melting points ~105–107°C, suggesting similar thermal profiles for the target compound .
  • Solubility: Amino alcohols with aromatic substituents (e.g., benzyl groups) display lower aqueous solubility due to hydrophobic interactions .

Biological Activity

The compound (1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol is a derivative of indene with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃NO
  • Molecular Weight : 149.19 g/mol
  • CAS Number : 136030-00-7

The biological activity of this compound primarily involves its interaction with various biological targets. Research suggests it may act as a modulator of neurotransmitter systems and exhibit potential anti-inflammatory properties.

Pharmacological Effects

  • Neurotransmitter Modulation : Studies indicate that the compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.
  • Anti-inflammatory Activity : Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on animal models. The results demonstrated a significant increase in locomotor activity at low doses, indicating stimulant properties similar to those observed with certain antidepressants.

Dose (mg/kg)Locomotor Activity Increase (%)
0.525
1.040
5.015

Study 2: Anti-inflammatory Mechanism

Research published in Phytotherapy Research highlighted the anti-inflammatory effects of the compound through in vitro assays. The compound was shown to reduce TNF-alpha levels by approximately 30% in macrophage cultures treated with lipopolysaccharide (LPS).

Treatment GroupTNF-alpha Level (pg/mL)
Control150
LPS Only300
LPS + Compound210

Safety and Toxicology

The safety profile of this compound has been evaluated in several toxicological studies. The compound exhibited low acute toxicity in rodent models with an LD50 greater than 2000 mg/kg when administered orally.

Q & A

Q. What are the key synthetic routes for (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol, and how do they differ in yield and enantiomeric purity?

Answer: The compound is synthesized via enantioselective methods such as the Ritter reaction, which involves epoxidation of indene followed by aminolysis. A validated procedure ( ) achieves high enantiomeric excess (ee) using (1S,2R)-indene oxide and methylamine under controlled pH and temperature. Key steps include:

  • Epoxidation with mCPBA at 0°C to form indene oxide.
  • Aminolysis with methylamine in aqueous THF to yield the target compound.
    Yield: ~70–75% with >98% ee when purified via recrystallization. Alternative routes () use chiral salts (e.g., (1R,2S)-aminoindanol derivatives) to resolve racemic mixtures, but these methods often require additional steps and result in lower yields (~50–60%).

Table 1: Comparison of Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Reference
Ritter Reaction70–75>98
Chiral Salt Resolution50–6095–97

Q. How can researchers confirm the stereochemistry and structural integrity of this compound?

Answer: Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR data () confirm the presence of characteristic signals (e.g., hydroxyl proton at δ 3.2–3.5 ppm, methylamino group at δ 2.4–2.6 ppm).
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal X-ray diffraction (), resolving the (1R,2S) stereochemistry.
  • Optical Rotation : Specific rotation values (e.g., [α]D23=+34.5[α]_D^{23} = +34.5^\circ in MeOH) correlate with enantiopure samples ().

Table 2: Key Spectroscopic Data

TechniqueKey Peaks/DataReference
1^1H NMR (400 MHz)δ 2.45 (s, 3H, CH3_3NH), 3.35 (m, 1H, OH)
X-ray DiffractionC9H11NO, P21_1 space group

Advanced Research Questions

Q. How can catalytic methods improve the scalability of this compound synthesis?

Answer: Rhodium-catalyzed desilylative cyclocarbonylation ( ) offers a scalable route to indenone precursors. Key parameters:

  • Catalyst : Rh(I) complexes (e.g., [Rh(CO)2_2Cl]2_2) under CO atmosphere.
  • Substrate Scope : Tolerates electron-withdrawing/donating groups (e.g., CF3_3, OMe) on the aromatic ring.
  • Yield : 71–85% for trifluoromethyl-substituted derivatives ().
    Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (not explicitly covered in evidence) could further enhance enantioselectivity.

Q. What analytical challenges arise in resolving data discrepancies for structurally similar dihydroindenol derivatives?

Answer: Conflicting CAS numbers (e.g., 136030-00-7 vs. 7480-35-5 in ) and molecular weights (149.19 vs. 150.20 g/mol in ) stem from:

  • Tautomerism : Keto-enol equilibria () alter observed molecular weights in mass spectrometry.
  • Stereoisomerism : Diastereomers (e.g., (1R,2S) vs. (1S,2R)) may share similar NMR profiles but differ in optical rotation.
    Resolution Strategies :
  • Use chiral HPLC () with cellulose-based columns to separate enantiomers.
  • Cross-validate via high-resolution mass spectrometry (HRMS) and isotopic pattern analysis ().

Q. What are the emerging applications of this compound in medicinal chemistry?

Answer: The compound serves as a chiral building block in:

  • AMPA Receptor Modulators : Derivatives like N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide () show CNS penetration and efficacy in neurological disorders.
  • Carbocyclic Nucleosides : Triazolo-pyrimidine derivatives () exhibit antiviral activity.
    Methodological Insight :
  • Structure-activity relationship (SAR) studies require regioselective functionalization (e.g., trifluoromethylation at position 6, ).
  • Pharmacokinetic optimization involves balancing logP (lipophilicity) and polar surface area ().

Data Contradiction Analysis

Example: Discrepancies in molecular weight (149.19 vs. 150.20 g/mol) arise from protonation states (). The free base (C9_9H11_{11}NO, MW 149.19) vs. ammonium salt (C9_9H12_{12}NO+^+, MW 150.20) explains the variance. Researchers must specify ionization conditions in reporting.

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